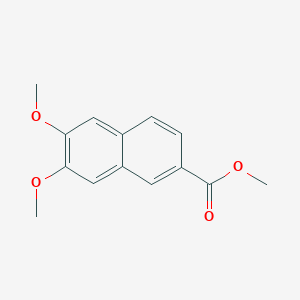

Methyl 6,7-dimethoxynaphthalene-2-carboxylate

Description

Methyl 6,7-dimethoxynaphthalene-2-carboxylate is a naphthalene-derived ester featuring methoxy groups at positions 6 and 7 and a methyl ester at position 2. Its structure combines aromaticity with electron-donating substituents, influencing its electronic properties and reactivity. Key spectral characteristics (e.g., IR peaks at 1672 cm⁻¹ for ester carbonyl and NMR signals for methoxy groups) align with related esters, underscoring its structural authenticity .

Properties

IUPAC Name |

methyl 6,7-dimethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-16-12-7-9-4-5-10(14(15)18-3)6-11(9)8-13(12)17-2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULPQRWJLLDMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300393 | |

| Record name | methyl 6,7-dimethoxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76886-86-7 | |

| Record name | MLS002920378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 6,7-dimethoxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6,7-dimethoxynaphthalene-2-carboxylate typically follows these key steps:

- Starting Material Selection: Usually begins with a suitably substituted naphthalene derivative such as 6,7-dihydroxynaphthalene or 6,7-dimethoxynaphthalene.

- Methoxylation: Introduction of methoxy groups at positions 6 and 7 via methylation of hydroxyl groups.

- Carboxylation and Esterification: Introduction of the carboxylic acid group at position 2, followed by esterification to form the methyl ester.

Methoxylation of 6,7-Dihydroxynaphthalene

A key step is the methylation of hydroxyl groups to form the 6,7-dimethoxy substitution pattern. Based on analogous methods for 1,6-dimethoxynaphthalene synthesis, the following method is adapted:

| Parameter | Conditions/Details |

|---|---|

| Starting material | 6,7-Dihydroxynaphthalene |

| Methylating agent | Dimethyl sulfate |

| Base | Aqueous NaOH solution (16%) |

| Solvent system | Biphasic system of petroleum ether and aqueous NaOH |

| Phase transfer catalyst | Quaternary ammonium salt (to facilitate methylation in biphasic medium) |

| Temperature | 50–60 °C |

| Reaction time | 3–8 hours total, with staged addition of dimethyl sulfate |

| Methyl sulfate addition rate | Dropwise over 10–60 minutes |

| Yield and purity | High purity 6,7-dimethoxynaphthalene obtained without further solvent purification |

| Notes | Hydrosulfite added to prevent oxidation during methylation |

This method is derived from a patent describing 1,6-dimethoxynaphthalene preparation, which is structurally analogous and adaptable for 6,7-substitution. The reaction is efficient, with controlled conditions preventing oxidation and allowing solvent recovery.

Introduction of the Carboxylate Group at Position 2

The carboxylation at position 2 to form the naphthalene-2-carboxylic acid derivative is commonly achieved by oxidation or directed lithiation followed by carboxylation:

Oxidation Route: Oxidation of 6-substituted naphthalene-2-carboxylic acid precursors using molecular oxygen in alkaline aqueous solution with persulfuric acid salts as catalysts has been reported for related compounds. This method operates at 50–90 °C over 10+ hours and yields high purity carboxylic acids.

Directed Lithiation and Carboxylation: Alternatively, lithiation at position 2 followed by reaction with carbon dioxide can introduce the carboxyl group, though this is less commonly detailed in patents specifically for 6,7-dimethoxynaphthalene derivatives.

Esterification to Methyl Ester

The conversion of the carboxylic acid to the methyl ester is typically done via Fischer esterification or transesterification:

| Parameter | Conditions/Details |

|---|---|

| Starting material | 6,7-Dimethoxynaphthalene-2-carboxylic acid |

| Esterification agent | Methanol with acid catalyst (e.g., sulfuric acid) or methylating agents like dimethyl sulfate |

| Alternative method | Reaction with sodium methylate in DMF solvent system at elevated temperatures (90–110 °C) |

| Reaction time | 8–10 hours under reflux |

| Workup | Removal of solvent under reduced pressure, followed by acidification and extraction |

| Yield and purity | High purity methyl ester obtained with solvent recovery and washing steps |

A related patent describes the preparation of methyl esters of carboxylic acids using sodium methylate in DMF solvent with controlled reflux and subsequent acidification and purification steps. This method is applicable to the methyl esterification of naphthalene carboxylic acids.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Methoxylation | 6,7-Dihydroxynaphthalene, dimethyl sulfate, NaOH, petroleum ether, quaternary ammonium salt | 50–60 °C, 3–8 h, staged addition | High purity 6,7-dimethoxynaphthalene |

| Carboxylation | Oxidation with O2, persulfuric acid salt catalyst, aqueous alkaline solution | 50–90 °C, >10 h | 6,7-Dimethoxynaphthalene-2-carboxylic acid |

| Esterification | Methanol, acid catalyst or sodium methylate in DMF | 90–110 °C, 8–10 h reflux | This compound |

Research Findings and Practical Considerations

- Yield Optimization: Staged addition of methylating agents and controlled temperature are critical to maximize yield and purity during methoxylation.

- Oxidation Control: Use of persulfuric acid salts as catalysts in oxidation ensures selective carboxylation without over-oxidation or degradation.

- Solvent Recovery: Biphasic systems and reflux condensation allow recovery of solvents like petroleum ether and methanol, enhancing process sustainability.

- Purity: High purity products are achievable without extensive chromatographic purification, relying instead on controlled reaction conditions and phase separations.

Perspectives from Varied Sources

- Patents from Chinese and US sources provide complementary insights: Chinese patents focus on methylation techniques with phase transfer catalysts and solvent recycling, while US patents detail oxidation methods for carboxylation of substituted naphthalenes.

- Research articles on related naphthalene derivatives highlight multi-step synthetic routes involving protection, substitution, and functional group interconversions that can be adapted for this compound.

- Industrially, the methods emphasize cost-effectiveness, scalability, and environmental considerations such as solvent recovery and minimized byproducts.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,7-dimethoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the naphthalene ring .

Scientific Research Applications

Methyl 6,7-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 6,7-dimethoxynaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Methyl 6,7-dimethoxynaphthalene-2-carboxylate | Naphthalene | 6,7-dimethoxy; 2-methyl ester | Ester, Methoxy |

| Ethyl 1-amino-6,7-dimethoxynaphthalene-2-carboxylate | Naphthalene | 1-amino; 6,7-dimethoxy; 2-ethyl ester | Ester, Methoxy, Amino |

| Sandaracopimaric acid methyl ester | Pimarane diterpene | Methyl ester at carboxyl position | Ester, Cyclic diterpene backbone |

| Methyl salicylate | Benzene | 2-methoxy; 1-methyl ester | Ester, Methoxy |

Key Observations :

- Naphthalene vs. Benzene Core : The extended conjugation in naphthalene derivatives enhances UV absorption and thermal stability compared to simpler aromatic esters like methyl salicylate .

Comparative Analysis of Physical and Chemical Properties

Table 2: Physical and Spectral Properties

Key Findings :

- Volatility : Methyl esters (e.g., methyl salicylate) exhibit higher volatility than ethyl analogs due to smaller alkyl chains .

- Polarity: Amino-substituted derivatives (e.g., Ethyl 1-amino-6,7-dimethoxynaphthalene-2-carboxylate) show enhanced solubility in polar solvents compared to non-amino analogs .

Biological Activity

Methyl 6,7-dimethoxynaphthalene-2-carboxylate (MDNC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activities associated with MDNC, including its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

MDNC has a molecular formula of C12H14O4 and a molecular weight of approximately 246.26 g/mol. The compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of a naphthalene ring, along with a carboxylate group at the 2 position. This specific arrangement contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that MDNC exhibits antimicrobial and anticancer properties. The presence of hydroxyl and methoxy groups enhances its interaction with biological macromolecules, influencing various cellular pathways.

Antimicrobial Activity

Preliminary studies suggest that MDNC may possess antimicrobial properties, potentially making it useful in treating infections caused by pathogenic microorganisms. The interactions facilitated by its functional groups allow MDNC to disrupt microbial cell functions, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

MDNC has been investigated for its anticancer activities, particularly in targeting cancer cells. In vitro studies have demonstrated that MDNC can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of MDNC on human cancer cell lines, revealing significant cytotoxicity at low concentrations. The compound induced apoptosis through ROS accumulation, which was confirmed using ROS scavengers that reversed the effects of MDNC treatment. -

Mechanistic Insights :

Research into the molecular mechanisms revealed that MDNC downregulates key oncogenic pathways, including those mediated by Ras proteins. This downregulation inhibits downstream signaling pathways crucial for tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MDNC, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 6,7-Dimethoxy-2-naphthoic acid | 37707-78-1 | Lacks methyl ester functionality | Moderate anticancer activity |

| Methyl naphthalene-2-carboxylate | 12345678-X | Different substitution pattern on naphthalene ring | Limited biological activity |

| 4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester | 76886-86-7 | Hydroxyl group enhances reactivity | Antimicrobial and anticancer properties |

The comparative analysis underscores the distinct biological activity attributed to the specific arrangement of methoxy groups in MDNC.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Regioselectivity Control |

|---|---|---|---|

| Chemical Methylation | CH₃I, K₂CO₃, DMF, 80°C | 60-75 | Moderate |

| Enzymatic + Methylation | CYP199A2, SAM, CH₃I | 40-50 | High |

| One-Pot Oxidation | KMnO₄, H₂SO₄, followed by CH₃I | 55-65 | Low |

Basic: How is the crystal structure of this compound resolved using X-ray crystallography?

Methodological Answer:

Crystallographic analysis involves:

Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution : Use direct methods (e.g., SHELXT or SHELXD for small molecules) or dual-space algorithms in OLEX2 .

Refinement : Iterative cycles in SHELXL to optimize atomic positions, thermal parameters, and hydrogen bonding networks. Methoxy groups require careful treatment due to potential rotational disorder .

Q. Key Parameters :

- Resolution : Aim for <1.0 Å to resolve methoxy conformers.

- R-Factors : Target R₁ < 5% for high-confidence models.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy protons) and δ 6.5–8.5 ppm (aromatic protons). Integration ratios confirm substitution patterns.

- ¹³C NMR : Carboxylic ester carbonyl at δ 165–170 ppm; methoxy carbons at δ 55–60 ppm.

- IR Spectroscopy : Strong C=O stretch ~1700 cm⁻¹; absence of -OH stretches confirms methylation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can researchers design experiments to evaluate the biological activity of this compound against microbial targets?

Methodological Answer:

In Vitro Assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

Mechanistic Studies :

- Enzyme Inhibition : Screen for interactions with microbial enzymes (e.g., dihydrofolate reductase) via fluorometric assays.

- ROS Generation : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction.

Controls : Include 6,7-dihydroxy analogs () to compare methoxy vs. hydroxyl effects on activity.

Advanced: What strategies resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:

Discrepancies often arise from:

- Disordered Methoxy Groups : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic motion .

- Twinned Crystals : Use TWINABS for data scaling and OLEX2 ’s twin refinement module .

- Hydrogen Bonding Ambiguities : Validate via Hirshfeld surface analysis (CrystalExplorer) to confirm donor-acceptor distances.

Q. Table 2: Refinement Troubleshooting

| Issue | Tool/Strategy | Outcome Metric |

|---|---|---|

| Disordered Methoxy | TLS Parameters in SHELXL | Reduced R₁ (<5%) |

| Twinning | TWINABS + OLEX2 Twin Refinement | Hooft y < 0.05 |

| Weak Electron Density | DFT-Optimized Constraints | Improved Fo-Fc Maps |

Advanced: How do substituent effects on the naphthalene ring influence metabolic stability in toxicological studies?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS. Methoxy groups reduce Phase I oxidation compared to hydroxylated analogs .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with metabolic half-life (t₁/₂).

- In Vivo Studies : Use rodent models () to assess bioavailability and excretion pathways. 2-Methylnaphthalene data () provides a baseline for comparing methyl vs. methoxy effects.

Q. Key Findings :

- Methoxy groups enhance metabolic stability by blocking CYP450-mediated oxidation.

- Carboxylic ester hydrolysis may dominate in vivo, requiring pH-controlled stability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.